molecular formula C9H7FN2 B11917328 8-Fluoro-2-methylquinazoline

8-Fluoro-2-methylquinazoline

Cat. No.: B11917328
M. Wt: 162.16 g/mol
InChI Key: FHYDPKAGEFSFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 2nd position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-methylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with fluoroacetaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of microwave-assisted synthesis, which has been shown to be an effective and green approach for the synthesis of quinazoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline: Similar in structure but lacks the methyl group at the 2nd position.

    2-Methylquinazoline: Similar in structure but lacks the fluorine atom at the 8th position.

    8-Fluoro-2-methylquinoline: Similar in structure but belongs to the quinoline family instead of quinazoline.

Uniqueness

8-Fluoro-2-methylquinazoline is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

8-fluoro-2-methylquinazoline

InChI

InChI=1S/C9H7FN2/c1-6-11-5-7-3-2-4-8(10)9(7)12-6/h2-5H,1H3

InChI Key

FHYDPKAGEFSFQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=CC=C(C2=N1)F

Origin of Product

United States

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